3Z,6Z,9Z-Octadecatriene
CAS No.:
Cat. No.: VC16238227
Molecular Formula: C18H32
Molecular Weight: 248.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H32 |
|---|---|
| Molecular Weight | 248.4 g/mol |
| IUPAC Name | (3Z,6Z,9Z)-octadeca-3,6,9-triene |
| Standard InChI | InChI=1S/C18H32/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h5,7,11,13,17-18H,3-4,6,8-10,12,14-16H2,1-2H3/b7-5-,13-11-,18-17- |
| Standard InChI Key | WTEJQXMWOMOBHJ-SVNQLWEDSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\C/C=C\C/C=C\CC |
| Canonical SMILES | CCCCCCCCC=CCC=CCC=CCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3Z,6Z,9Z-Octadecatriene is an alkatriene with the systematic IUPAC name (3Z,6Z,9Z)-octadeca-3,6,9-triene. Its structure features three cis-configured double bonds (Z stereochemistry), creating a rigid, bent conformation that influences its reactivity and intermolecular interactions . The SMILES notation CCCCCCCC/C=C\C/C=C\C/C=C\CC explicitly defines the positions and stereochemistry of the double bonds .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₃₂ | PubChem |
| Molecular Weight | 248.4 g/mol | PubChem |
| XLogP3 | 7.7 | PubChem |
| Rotatable Bond Count | 12 | PubChem |
| Topological Polar SA | 0 Ų | PubChem |
Spectroscopic Identification
The compound’s 13C NMR spectrum, available through PubChem, reveals distinct shifts corresponding to the three double bonds (δ 127–132 ppm) and methylene groups (δ 22–34 ppm) . Mass spectrometry data confirm a molecular ion peak at m/z 248.2504 (exact mass), consistent with its molecular formula .
Synthesis and Production Methods
Wittig Reaction-Based Synthesis
Although no direct synthesis protocols for 3Z,6Z,9Z-Octadecatriene are documented, analogous trienes like 6Z,9Z,12Z-Octadecatriene have been synthesized using double Wittig reactions. For example, Yamakawa et al. (2009) synthesized 6Z,9Z,12Z-Octadecatriene by reacting hexanal with a ylide derived from (Z)-1,6-diiodo-3-hexene . Adapting this method, 3Z,6Z,9Z-Octadecatriene could theoretically be synthesized via sequential Wittig reactions using appropriate aldehydes and iodinated intermediates.
Stereochemical Control
Achieving the cis-configuration at all three double bonds requires careful selection of reaction conditions. The use of low-temperature reactions and Z-selective catalysts (e.g., Lindlar catalyst) may prevent isomerization to the thermodynamically favored trans forms .
Physical and Chemical Properties
Thermodynamic Stability
The compound’s high XLogP3 value (7.7) indicates strong hydrophobicity, favoring partitioning into lipid membranes or nonpolar solvents . Its low polar surface area (0 Ų) further underscores its nonpolar nature, which aligns with its classification as a hydrocarbon.
Table 2: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Heavy Atom Count | 18 |
| Complexity | 220 |
Reactivity Profile
The conjugated triene system is susceptible to electrophilic addition (e.g., hydrogenation, halogenation) and oxidation. Autoxidation at the allylic positions may generate hydroperoxides, a common degradation pathway for polyunsaturated hydrocarbons .
Analytical and Spectroscopic Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of 3Z,6Z,9Z-Octadecatriene would likely yield a characteristic fragmentation pattern, with peaks corresponding to allylic cleavage (e.g., m/z 81, 95) and sequential loss of methylene groups .
Nuclear Magnetic Resonance (NMR)
¹H NMR would show distinctive vinyl proton signals at δ 5.3–5.5 ppm (multiplet, 6H) and methylene protons at δ 1.2–2.1 ppm .
Future Research Directions
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Pheromone Activity Screening: Test 3Z,6Z,9Z-Octadecatriene in electrophysiological assays (e.g., electroantennography) to assess its potential as an insect semiochemical.
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Material Science Applications: Investigate its utility as a monomer in conjugated polymer synthesis.
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Stereoselective Synthesis: Develop Z-selective catalytic systems to improve synthetic efficiency.
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